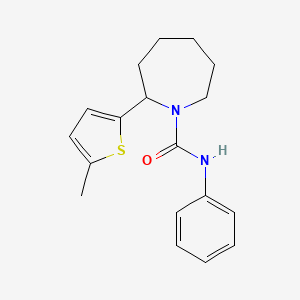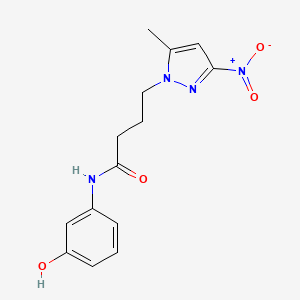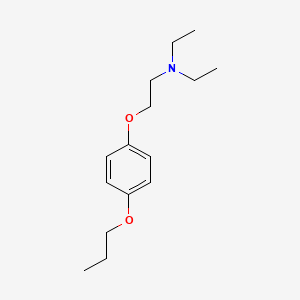
2-(5-methyl-2-thienyl)-N-phenyl-1-azepanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-methyl-2-thienyl)-N-phenyl-1-azepanecarboxamide, also known as MT-45, is a synthetic opioid analgesic that was first synthesized in the 1970s. It is structurally similar to other opioids such as fentanyl and tramadol. MT-45 has gained attention in recent years due to its potential for abuse and its classification as a controlled substance in some countries.
Mecanismo De Acción
2-(5-methyl-2-thienyl)-N-phenyl-1-azepanecarboxamide acts as an agonist at the mu-opioid receptor, which is involved in the modulation of pain, reward, and addiction. It binds to the receptor and activates downstream signaling pathways, leading to the release of neurotransmitters such as dopamine and serotonin. This activation of the opioid receptor is responsible for the analgesic effects of 2-(5-methyl-2-thienyl)-N-phenyl-1-azepanecarboxamide.
Biochemical and Physiological Effects:
2-(5-methyl-2-thienyl)-N-phenyl-1-azepanecarboxamide has been shown to have similar biochemical and physiological effects to other opioids, including analgesia, sedation, respiratory depression, and euphoria. It has also been shown to have abuse potential, with some users reporting addiction and withdrawal symptoms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(5-methyl-2-thienyl)-N-phenyl-1-azepanecarboxamide has several advantages for use in lab experiments, including its potency, selectivity for the mu-opioid receptor, and ability to cross the blood-brain barrier. However, its potential for abuse and classification as a controlled substance in some countries may limit its availability for research purposes.
Direcciones Futuras
Future research on 2-(5-methyl-2-thienyl)-N-phenyl-1-azepanecarboxamide could focus on its potential as a therapeutic agent for the treatment of pain, addiction, and withdrawal. It could also investigate the development of safer and more effective opioid analgesics with fewer side effects and lower abuse potential. Additionally, research could explore the use of 2-(5-methyl-2-thienyl)-N-phenyl-1-azepanecarboxamide as a tool for studying the mechanisms of opioid receptor activation and the role of opioids in addiction and withdrawal.
Métodos De Síntesis
2-(5-methyl-2-thienyl)-N-phenyl-1-azepanecarboxamide is synthesized through a multistep process that involves the reaction of 2-chlorothiophene with magnesium to form a Grignard reagent, which is then reacted with 2-bromo-5-methylbenzoic acid to form 2-(5-methyl-2-thienyl)benzoic acid. This acid is then converted to the corresponding amide using N,N-dimethylformamide and thionyl chloride. The amide is then reduced using lithium aluminum hydride to form 2-(5-methyl-2-thienyl)-N-phenyl-1-azepanecarboxamide.
Aplicaciones Científicas De Investigación
2-(5-methyl-2-thienyl)-N-phenyl-1-azepanecarboxamide has been used in scientific research to study its effects on the central nervous system. It has been shown to have analgesic effects in animal models, and has been used to study the mechanisms of opioid receptor activation. 2-(5-methyl-2-thienyl)-N-phenyl-1-azepanecarboxamide has also been used in studies investigating the role of opioids in addiction and withdrawal.
Propiedades
IUPAC Name |
2-(5-methylthiophen-2-yl)-N-phenylazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-14-11-12-17(22-14)16-10-6-3-7-13-20(16)18(21)19-15-8-4-2-5-9-15/h2,4-5,8-9,11-12,16H,3,6-7,10,13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTAIGZBBJUQVKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2CCCCCN2C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-methylthiophen-2-yl)-N-phenylazepane-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-(3-thienyl)acetamide](/img/structure/B5060723.png)

![1-[3-(2-ethoxyphenoxy)propoxy]naphthalene](/img/structure/B5060729.png)
![N-(2-isopropoxyethyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5060737.png)

![2-{4-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]-1-piperazinyl}ethanol](/img/structure/B5060753.png)
![N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B5060760.png)
![ethyl 5-(3-bromo-4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5060764.png)

![2-[(5-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5060787.png)

![(3R*,4R*)-4-(1-azepanyl)-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinol](/img/structure/B5060807.png)